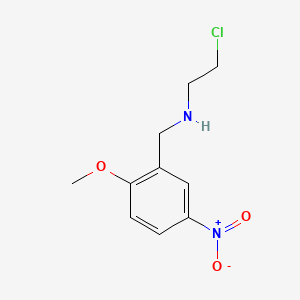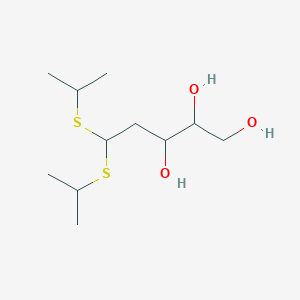
5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol is an organic compound with the molecular formula C₁₁H₂₄O₃S₂ and a molecular weight of 268.44 g/mol This compound is characterized by the presence of two isopropylthio groups attached to a pentane backbone with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol typically involves the reaction of 2-deoxy-D-ribose with 2-propylthiol under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets may vary depending on the application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxyribose diisopropylmercaptal
- D-erythro-2-deoxy-pentose-diisopropyldithioacetal
- D-erythro-3,4,5-Trihydroxy-valeraldehyd-diisopropyldithioacetal
Uniqueness
5,5-Bis(propan-2-ylsulfanyl)pentane-1,2,3-triol stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
6301-46-8 |
|---|---|
Molecular Formula |
C11H24O3S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5,5-bis(propan-2-ylsulfanyl)pentane-1,2,3-triol |
InChI |
InChI=1S/C11H24O3S2/c1-7(2)15-11(16-8(3)4)5-9(13)10(14)6-12/h7-14H,5-6H2,1-4H3 |
InChI Key |
IRUFIBUNWDMBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(CC(C(CO)O)O)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


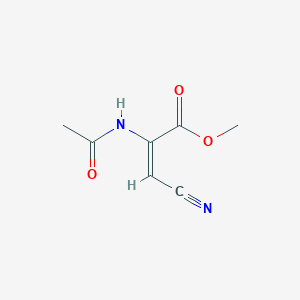
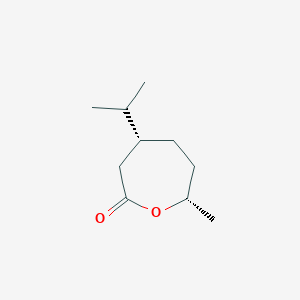
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
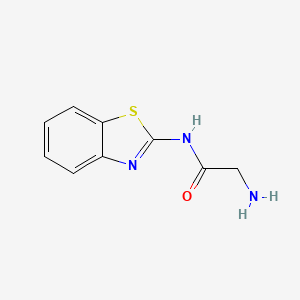
![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate](/img/structure/B13810796.png)

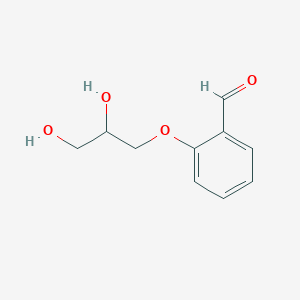

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
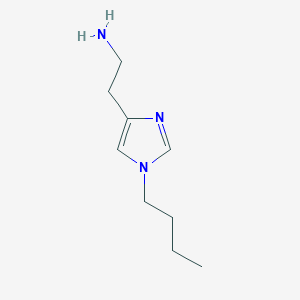
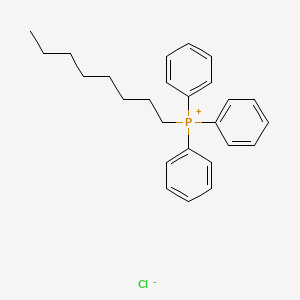
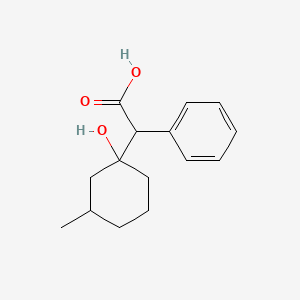
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
